molecular formula C19H28N2O4 B1272016 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid CAS No. 885274-45-3

2-(4-Boc-piperazinyl)-4-phenylbutanoic acid

Cat. No.: B1272016
CAS No.: 885274-45-3
M. Wt: 348.4 g/mol
InChI Key: QFXHCEPJOKHODN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(24)21-13-11-20(12-14-21)16(17(22)23)10-9-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXHCEPJOKHODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(CCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376116
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-45-3
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-α-(2-phenylethyl)-1-piperazineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid typically involves the following steps:

    Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Phenylbutanoic Acid Moiety: The phenylbutanoic acid moiety is synthesized separately, often starting from a phenylacetic acid derivative. The synthesis may involve steps such as alkylation, reduction, and oxidation to achieve the desired structure.

    Coupling Reaction: The protected piperazine and the phenylbutanoic acid moiety are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Purification Techniques: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-piperazinyl)-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylbutanoic acid moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the phenylbutanoic acid moiety to alcohols or alkanes.

    Substitution: The Boc-protected piperazine ring can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Boc-piperazinyl)-4-phenylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: Studied for its potential interactions with biological targets, including neurotransmitter receptors and ion channels.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets. As a piperazine derivative, it may interact with neurotransmitter receptors and ion channels, leading to changes in their activity. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical pathways by binding to specific sites on target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Piperazinyl Derivatives

Compound Substituents Molecular Weight Key Differences Applications References
2-(4-Boc-piperazinyl)-4-phenylbutanoic acid Boc, 4-phenylbutanoic acid 348.44 Benchmark compound with balanced lipophilicity and reactivity. Drug intermediates, anticancer agents
2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid Boc, 4-fluorophenylacetic acid 338.37 Fluorine substituent increases polarity and metabolic stability. Antidiabetic agents (e.g., DPP-4 inhibitors)
4-(4-Boc-piperazinyl)butanoic acid Boc, unsubstituted butanoic acid 272.34 Shorter carbon chain reduces steric hindrance; lower molecular weight. Peptide coupling, polymer synthesis
2-(4-Boc-piperazinyl)-2-(2-furyl)acetic acid Boc, 2-furylacetic acid 310.34 Furan ring introduces aromaticity; potential for π-π stacking in drug design. Antimicrobial agents
Key Observations:
  • Fluorine Substitution : Compounds like 2-(4-Boc-piperazinyl)-2-(4-fluorophenyl)acetic acid exhibit enhanced metabolic stability due to fluorine’s electronegativity, making them preferable for antidiabetic drug synthesis .
  • Backbone Length: 4-(4-Boc-piperazinyl)butanoic acid lacks the phenyl group, reducing steric bulk and improving solubility in aqueous media .

Non-Boc-Protected Analogs

Compound Protecting Group Molecular Weight Key Differences Applications References
2-(4-Fluorophenyl)piperazine None 180.2 No Boc protection; free amine enables direct conjugation. Antipsychotic agents (e.g., aripiprazole)
(2R)-2-(Acetylamino)-4-phenylbutanoic acid Acetyl 221.25 Acetyl group replaces Boc; alters deprotection conditions. Enzyme inhibitor studies
Key Observations:
  • Deprotection Flexibility : Boc-protected compounds require acidic conditions (e.g., TFA) for deprotection, whereas acetylated analogs are deprotected under basic conditions .
  • Polarity: Non-Boc compounds like 2-(4-fluorophenyl)piperazine are more polar, favoring CNS drug applications .

Functional Group Modifications

Compound Functional Group Impact on Properties
This compound Carboxylic acid Enables salt formation (e.g., sodium salt) for improved bioavailability.
4-(4-Boc-piperazinyl)-3-fluorobenzaldehyde Aldehyde Reactive aldehyde group facilitates Schiff base formation in linker chemistry.
2-(4-Boc-piperazinyl)-α-(4-bromophenyl)acetic acid Bromine substituent Bromine enhances halogen bonding, useful in crystallography and target binding.
Key Observations:
  • Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound supports ionic interactions in drug-receptor binding, while aldehydes (e.g., 4-(4-Boc-piperazinyl)-3-fluorobenzaldehyde) are reactive intermediates in cross-coupling reactions .

Solvent Effects on Reactivity

  • In amidation reactions, 4-phenylbutanoic acid derivatives (e.g., the target compound) exhibit superior reaction rates in polar aprotic solvents like DMF due to dimer stabilization of the activated complex .
  • Comparative studies show that excess 4-phenylbutanoic acid accelerates reaction kinetics more effectively than excess benzylamine, likely due to solvent-solute interactions .

Drug Development

  • The Boc-piperazinyl moiety in the target compound is a critical scaffold in omarigliptin (antidiabetic agent) and protease inhibitors, where structural analogs with fluorine or bromine substituents improve target specificity .

Biological Activity

2-(4-Boc-piperazinyl)-4-phenylbutanoic acid, commonly referred to as Boc-piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H28_{28}N2_2O4_4
  • Molecular Weight : 348.44 g/mol
  • CAS Number : 885274-45-3

The compound features a piperazine ring protected by a Boc (tert-butyloxycarbonyl) group, which enhances its stability and solubility in biological systems.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The compound binds to active sites of enzymes, potentially altering their activity. For example, it has been investigated for its role in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in various signaling pathways related to cancer and diabetes .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and cognition.

Anticancer Activity

A study focusing on the anticancer properties of Boc-piperazine derivatives reported that this compound significantly inhibited the proliferation of HL60 (human promyelocytic leukemia) and MCF7 (breast cancer) cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (µM)Mechanism
HL6015Apoptosis induction
MCF720G1 phase arrest

Antimicrobial Effects

In antimicrobial studies, this compound demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be around 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Studies

Research on enzyme inhibition highlighted that this compound effectively inhibited PTP1B with an IC50 value of 1.5 µM. This inhibition suggests a potential therapeutic application in managing diabetes and obesity by enhancing insulin signaling pathways .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals notable differences in biological activity:

CompoundIC50 (µM)Activity Type
This compound1.5PTP1B inhibitor
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate10Anticancer
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate20Antimicrobial

The Boc-piperazine derivative exhibits superior enzyme inhibition compared to other derivatives, highlighting its unique potential as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Boc-piperazinyl)-4-phenylbutanoic acid?

The synthesis typically involves two key steps: (1) Boc protection of piperazine to introduce the tert-butoxycarbonyl (Boc) group, ensuring amine functionality is preserved during subsequent reactions, and (2) coupling the Boc-piperazine moiety with 4-phenylbutanoic acid or its activated derivative (e.g., acid chloride or ester). For example, analogous Boc-protected piperazine intermediates, such as 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid, are synthesized via nucleophilic substitution or amide bond formation under anhydrous conditions . Reaction monitoring via TLC or HPLC is critical to confirm intermediate purity.

Q. How is the purity and identity of this compound validated experimentally?

  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization).
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., Boc-group signals at δ ~1.4 ppm for tert-butyl protons; piperazine ring protons at δ ~2.5–3.5 ppm). IR spectroscopy verifies carbonyl stretches (Boc C=O at ~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C17_{17}H24_{24}N2_2O4_4: expected m/z 320.38) .

Q. What are the primary research applications of this compound?

this compound serves as a key intermediate in drug discovery, particularly for:

  • Protease Inhibitors : Analogous Boc-piperazine derivatives are used in synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., omarigliptin precursors) .
  • Peptide Mimetics : The Boc group facilitates selective deprotection during solid-phase peptide synthesis (SPPS) .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc-piperazine coupling be addressed?

Competing reactions (e.g., N- vs. O-alkylation) may arise due to piperazine’s dual nucleophilic sites. Strategies include:

  • Temperature Control : Lower temperatures (0–5°C) favor N-alkylation over O-alkylation.
  • Activating Agents : Use of HATU or EDC/HOBt for amide bond formation minimizes side reactions .
  • Protecting Group Tuning : Temporary protection of the carboxylic acid in 4-phenylbutanoic acid with methyl esters prevents undesired interactions .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Boc Deprotection : Acidic conditions (e.g., TFA) during synthesis or storage can hydrolyze the Boc group, yielding 4-phenylbutanoic acid-piperazine conjugates. LC-MS/MS with MRM transitions helps identify degradation pathways .
  • Oxidative Byproducts : Piperazine rings may oxidize to form N-oxides, detectable via 1H^1H-NMR (upfield shifts) or HRMS (Δm/z +16 for [M+O]) .

Q. How does the stereochemistry of the phenylbutanoic acid moiety influence biological activity?

  • Enantiomeric Purity : Enzyme-mediated resolutions (e.g., lipase-catalyzed hydrolysis) can isolate (R)- or (S)-4-phenylbutanoic acid, which may affect binding to targets like HDACs or proteases. Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess (>98%) .
  • Structure-Activity Relationships (SAR) : Derivatives with para-substituted phenyl groups (e.g., fluoro, bromo) enhance metabolic stability, as seen in analogues of 4-(2-fluorophenyl)-4-oxobutanoic acid .

Methodological Considerations

Q. What strategies optimize the solubility of this compound in aqueous buffers?

  • pH Adjustment : The carboxylic acid group (pKa ~4.5) ionizes in neutral/basic buffers (pH >6), enhancing solubility.
  • Co-Solvents : Use DMSO or ethanol (≤10% v/v) to pre-dissolve the compound before buffer dilution .

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for Boc-group stability under varying conditions.
  • Molecular Dynamics (MD) : Simulates interactions with enzymatic targets (e.g., DPP-4) to guide SAR studies .

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